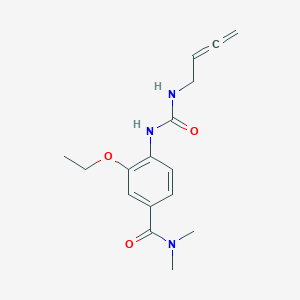

CID 132315086

Description

CID 132315086 is a compound registered in the PubChem database. In general, PubChem entries for such compounds include molecular formulas, SMILES notations, and properties like molecular weight, logP, and solubility. Based on standard protocols for compound characterization (e.g., NMR, mass spectrometry, elemental analysis) outlined in , this compound would require rigorous experimental validation to confirm its structure and properties.

Properties

InChI |

InChI=1S/C16H21N3O3/c1-5-7-10-17-16(21)18-13-9-8-12(15(20)19(3)4)11-14(13)22-6-2/h7-9,11H,1,6,10H2,2-4H3,(H2,17,18,21) | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGAUSWIOYVCPRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(=O)N(C)C)NC(=O)NCC=C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The preparation of CID 132315086 involves specific synthetic routes and reaction conditions. While detailed industrial production methods are proprietary, general synthetic routes include:

Initial Reactants: The synthesis begins with specific reactants that undergo a series of chemical reactions.

Reaction Conditions: These reactions typically require controlled environments, including specific temperatures, pressures, and catalysts.

Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

CID 132315086 undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert this compound into reduced forms, often using reducing agents like hydrogen or metal hydrides.

Substitution: Substitution reactions involve replacing one functional group with another, facilitated by reagents such as halogens or nucleophiles.

Common reagents and conditions for these reactions include:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium, platinum.

Scientific Research Applications

CID 132315086 has diverse applications in scientific research, including:

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: Investigated for its potential biological activities, including enzyme inhibition or activation.

Medicine: Explored for therapeutic applications, such as drug development or as a diagnostic tool.

Industry: Utilized in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of CID 132315086 involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Due to the absence of specific data for CID 132315086, a direct comparison cannot be performed. However, the evidence provides methodologies and examples for comparing structurally or functionally related compounds, which can serve as a framework for hypothetical analysis:

Structural Comparison

- and illustrate structural overlays and derivative relationships. For example, betulin (CID 72326) and its derivatives (e.g., betulinic acid, CID 64971) are compared via 3D overlays to highlight shared steroid backbones and functional group variations . Similarly, oscillatoxin derivatives (CIDs 101283546, 185389, etc.) are analyzed for methyl group substitutions and ring modifications .

- If this compound belongs to a known class (e.g., triterpenoids or alkaloids), structural alignment tools (e.g., PubChem’s 3D conformer viewer) could identify similarities in scaffold, stereochemistry, or substituents.

Functional and Pharmacological Comparison

- categorizes compounds as substrates (e.g., DHEAS, CID 12594) or inhibitors (e.g., irbesartan, CID 3749) of biological targets. Functional comparisons rely on assays such as IC₅₀ values, binding affinities, or enzyme inhibition rates. For example, troglitazone (CID 5591) and erythrosine B (CID 3259) are compared based on their inhibitory effects on specific transporters .

- provides a template for comparing physicochemical properties (e.g., logP, solubility, bioavailability scores) and safety profiles (e.g., PAINS alerts). For instance, CAS 1046861-20-4 (PubChem CID 53216313) is evaluated for BBB permeability, CYP inhibition, and synthetic accessibility .

Hypothetical Data Table

If this compound were structurally analogous to known compounds, a comparison table might include:

Recommendations for Future Studies

Structural Elucidation : Perform NMR and X-ray crystallography to confirm the structure of this compound .

Bioactivity Screening : Compare its inhibitory/agonist effects against targets relevant to its putative class (e.g., enzymes, receptors) using assays described in and .

Computational Modeling : Use tools like molecular docking (as implied in ’s CCS analysis) to predict binding modes relative to analogs.

Q & A

How to formulate a precise and feasible research question for studies involving CID 132315086?

Methodological Answer: Begin by identifying gaps in existing literature using systematic reviews or meta-analyses . Apply the PICO framework (Population/Problem, Intervention/Indicator, Comparison, Outcome) to structure questions around this compound’s properties or interactions . Ensure questions meet FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) . For example: “How does this compound modulate [specific biochemical pathway] in [cell type/organism] compared to [control/alternative compound] under [experimental conditions]?” Avoid overly broad questions; refine scope using iterative feedback from peers or advisors .

Q. What are the key considerations in designing reproducible experiments for this compound?

Methodological Answer:

- Documentation: Pre-register protocols and include detailed methods for synthesis, purification, and characterization (e.g., NMR, HPLC) to ensure reproducibility .

- Controls: Incorporate positive/negative controls and replicate experiments to account for batch variability in this compound synthesis .

- Sample Size: Use power analysis to determine statistically valid sample sizes, balancing feasibility with rigor .

- Data Management: Store raw data in accessible formats (e.g., .csv for spectral data) and adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Q. How to conduct an effective literature review focusing on this compound?

Methodological Answer:

- Database Selection: Use specialized platforms like SciFinder or Reaxys for chemical data, supplemented by PubMed/Google Scholar for biological interactions .

- Search Strategy: Combine keywords (e.g., “this compound synthesis,” “mechanism of action,” “toxicity profile”) with Boolean operators .

- Critical Appraisal: Prioritize primary sources (peer-reviewed journals) over secondary summaries. Assess study quality via criteria like sample size, controls, and conflict-of-interest disclosures .

Advanced Research Questions

Q. How to resolve contradictions in experimental data related to this compound?

Methodological Answer:

- Error Source Analysis: Identify discrepancies arising from instrumentation (e.g., calibration drift in spectrophotometers) or methodological variability (e.g., solvent purity in synthesis) .

- Cross-Validation: Replicate experiments under standardized conditions and compare results with independent techniques (e.g., X-ray crystallography vs. computational docking for structural analysis) .

- Meta-Analysis: Statistically aggregate data from multiple studies to assess consensus or heterogeneity in reported outcomes .

Q. What advanced statistical methods are recommended for analyzing this compound data?

Methodological Answer:

- Multivariate Analysis: Apply PCA (Principal Component Analysis) to spectral or chromatographic data to identify latent variables affecting this compound stability .

- Bayesian Modeling: Quantify uncertainty in dose-response relationships or pharmacokinetic parameters .

- Machine Learning: Train models to predict this compound’s bioactivity using cheminformatics descriptors (e.g., molecular weight, logP) .

Q. How to integrate interdisciplinary approaches in this compound research?

Methodological Answer:

- Collaborative Frameworks: Combine synthetic chemistry (optimizing this compound’s yield) with computational biology (molecular dynamics simulations) to study mechanism-action relationships .

- Translational Pipelines: Bridge in vitro findings (e.g., enzyme inhibition assays) with in vivo models (e.g., zebrafish for toxicity screening) .

- Ethical Review: For biomedical applications, ensure compliance with institutional review boards (IRBs) for animal/human studies .

Data Presentation Guidelines

- Tables: Include processed data critical to conclusions (e.g., IC50 values, kinetic constants) in the main text; raw data (e.g., spectral peaks) should be in appendices .

- Visualization: Use heatmaps for high-throughput screening results or 3D structures for molecular interactions .

Key Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.